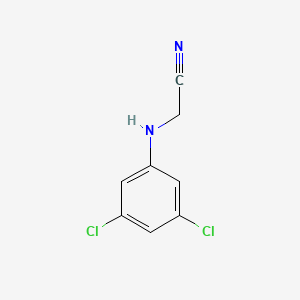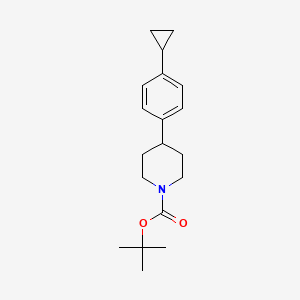![molecular formula C10H13N5O2 B13708544 tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)
tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate is a compound belonging to the class of triazolo-pyrazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate typically involves the reaction of a triazolo-pyrazine derivative with tert-butyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: The compound finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and signaling pathways, which can lead to its antibacterial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-oxo-pyridazinone derivatives: These compounds also show potential as kinase inhibitors and have been studied for their anticancer properties
Uniqueness
Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural feature can influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H13N5O2 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate |
InChI |
InChI=1S/C10H13N5O2/c1-10(2,3)17-9(16)13-7-5-15-6-12-14-8(15)4-11-7/h4-6H,1-3H3,(H,13,16) |
InChI Key |
YXZPVNGFKOLOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=NN=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


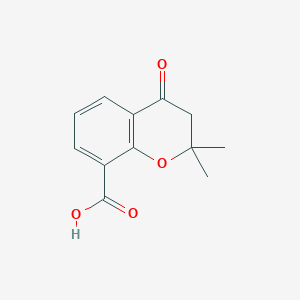
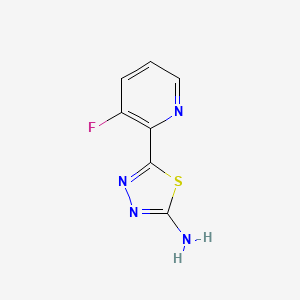
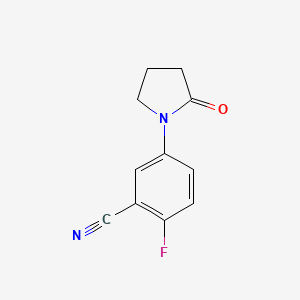
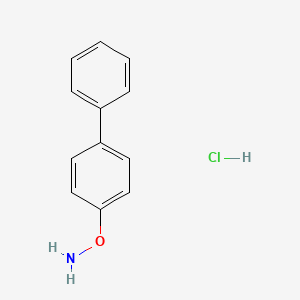
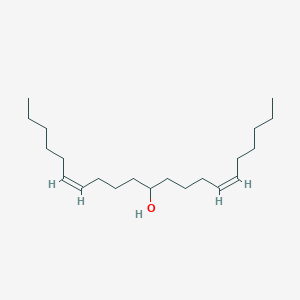

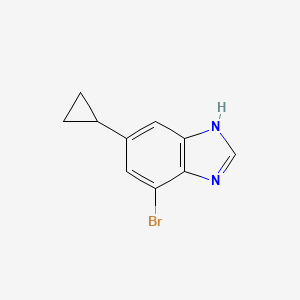
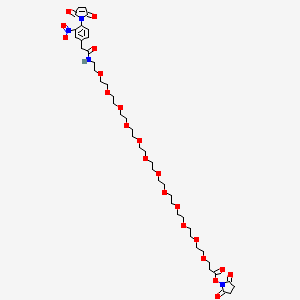
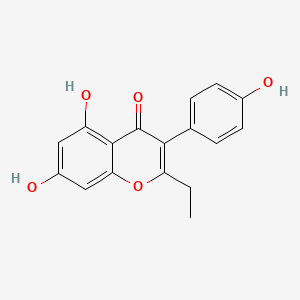
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)

![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)
